molecular formula C14H17ClN2O B1320166 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol CAS No. 917748-13-1

3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol

Cat. No. B1320166
M. Wt: 264.75 g/mol
InChI Key: CWOLMRXPEPEQJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including chloro derivatives, were synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, which could be related to the synthesis of compounds similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol . Additionally, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones were used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, which may provide insights into the synthesis of related quinoline compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their reactivity and properties. In one study, various (1H-quinolin-2-ylidene)propan-2-ones were prepared and characterized, with the crystal structure of one derivative determined by X-ray diffraction . This information could be useful in understanding the molecular structure of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol.

Chemical Reactions Analysis

The reactivity of quinoline derivatives has been demonstrated in several reactions. For example, non-halogenated (1H-quinolin-2-ylidene)propan-2-ones were oxidized to yield 2-(1-bromo-1-chloromethyl)quinoline, indicating the potential for halogenation reactions in quinoline compounds . Furthermore, yttrium complexes with quinolin-8-olate ligands were shown to catalyze the ring-opening polymerization of ε-caprolactone, suggesting that quinoline derivatives could be involved in catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The studies mentioned provide insights into the properties of quinoline compounds, such as their coordination chemistry and potential as catalysts in polymerization reactions . However, specific data on the physical and chemical properties of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol are not directly provided in the papers.

Scientific Research Applications

1. Chiral Solvating Agent in Molecular Recognition

  • Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol, was used as a chiral solvating agent for molecular recognition of enantiomers of acids. This application was effective for acids, phosphoric acids, amino acids, and dipeptides, detectable through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Antimalarial Research

2. Antimalarial Activity Studies

  • A related compound, 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, exhibited promising antimalarial properties. This indicates the potential of quinoline derivatives in antimalarial research (Werbel et al., 1986).

Fluorescence Applications in Chemistry

3. Development for Fluorescence Applications

  • The synthesis of tridentate ligands derived from quinoline, and their application in fluorescence spectroscopy, suggests potential uses of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol in this field (Wei et al., 2006).

Transition Metal Complex Studies

4. Transition Metal Chelates

  • The creation of transition metal chelates using compounds structurally similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol has been documented, demonstrating their potential in creating complex metal compounds (Verma et al., 2010).

Hydrogen Bonding and Polymorphism Research

5. Hydrogen Bonding and Polymorphism

  • Research into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate provides insight into the behavior of quinoline derivatives in various chemical environments (Podjed & Modec, 2022).

Synthesis and Characterization of Novel Compounds

6. Novel Compound Synthesis

  • Efforts in synthesizing novel compounds like methyl 3-(quinolin-2-yl)indolizine-1-carboxylate using quinoline derivatives suggest the versatility of compounds like 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol in synthetic chemistry (Belguedj et al., 2015).

Ligand Development for Molecular Magnetism

7. Ligand Effect on Single-Molecule Magnetism

  • Developing ligands from compounds structurally related to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol for applications in single-molecule magnetism showcases the potential in materials science and molecular magnetism (Wang et al., 2020).

properties

IUPAC Name

3-[(2-chloro-8-methylquinolin-3-yl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10-4-2-5-11-8-12(9-16-6-3-7-18)14(15)17-13(10)11/h2,4-5,8,16,18H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOLMRXPEPEQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol

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